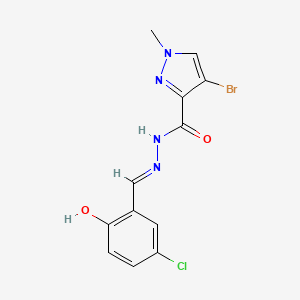
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been shown to inhibit protein kinase C (PKC), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC by binding to the enzyme's catalytic domain, thereby preventing its activation. This leads to a decrease in downstream signaling pathways that are dependent on PKC activation. The exact mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 in lab experiments is its specificity for PKC inhibition. It has been shown to be more selective for PKC than other PKC inhibitors, such as staurosporine. However, one limitation of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is its potential for off-target effects, as it has been shown to inhibit other kinases besides PKC.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another area of interest is its use as a tool for studying the role of PKC in various cellular processes. Additionally, further research is needed to fully understand the mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC and its potential for off-target effects.
Synthesemethoden
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is synthesized by reacting 2-chloro-4,5-dimethoxybenzyl chloride with 7-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 as a white crystalline solid with a melting point of 216-218°C.
Eigenschaften
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-7-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-10-5-4-6-12-13(18(21)20-17(10)12)7-11-8-15(22-2)16(23-3)9-14(11)19/h4-6,8-9,13H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKDKJMCKKYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide](/img/structure/B6011157.png)
![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)